

Application Notes and Protocols for Xenograft Tumor Models in SRG Rats

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Compound of Interest		
Compound Name:	Srg-II-19F	
Cat. No.:	B15139801	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The SRG (Sprague-Dawley Rag2/II2rg double-knockout) rat is a highly immunodeficient rodent model that lacks mature B cells, T cells, and functional natural killer (NK) cells.[1][2][3][4] This profound immunodeficiency makes the SRG rat an excellent host for the engraftment and growth of human cancer cell lines and patient-derived xenografts (PDX), often with superior take rates and growth kinetics compared to immunodeficient mouse models.[1] These characteristics make the SRG rat a valuable tool for preclinical oncology research, including studies on tumor biology, drug efficacy, and biomarker development. This document provides a detailed protocol for establishing and utilizing xenograft tumor models in SRG rats.

It is important to note that a search for a specific compound designated "**Srg-II-19F**" did not yield any results. Therefore, this protocol focuses on the general application of the SRG rat model for xenograft studies.

I. Quantitative Data: Tumor Growth in SRG Rats

The SRG rat model supports the robust growth of a variety of human cancer cell lines and patient-derived xenografts. Below is a summary of reported tumor growth data in this model.

Table 1: Cell Line-Derived Xenograft (CDX) Growth in SRG Rats



Cell Line	Cancer Type	Inoculum Size	Time to Palpable Tumors	Tumor Volume at Endpoint	Reference
HCT-116	Colorectal Carcinoma	2 x 10 ⁶ cells	~10 days	>1500 mm³ by day 20	
VCaP	Prostate Cancer	10 x 10 ⁶ cells	-	~1000 mm³ by day 40-50	
MIA-PaCa-2	Pancreatic Cancer	5 x 10 ⁶ cells	-	~2000 mm³ by day 35	
786-O	Renal Cancer	10 x 10 ⁶ cells	-	~2000 mm³ by day 25	
HCC1954	Breast Cancer	5 x 10 ⁶ cells	-	~1500 mm³ by day 30	•
NCI-H660	Prostate Cancer	2 x 10 ⁶ cells	Palpable tumors developed	-	

Table 2: Patient-Derived Xenograft (PDX) Growth in SRG Rats

PDX Type	Cancer Type	Engraftment Rate	Time to P1 Tumor Volume (4000 mm³)	Reference
NSCLC	Non-Small Cell Lung Cancer	78% (7 out of 9)	~75 days	

II. Experimental Protocols

A. Cell Line-Derived Xenograft (CDX) Protocol

This protocol outlines the steps for establishing subcutaneous tumors from human cancer cell lines in SRG rats.

1. Materials:



- SRG rats (6-8 weeks old)
- Human cancer cell line of interest
- Appropriate cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Extracellular matrix (e.g., Matrigel® or Cultrex BME), optional but recommended
- Syringes (1 mL) with needles (25-27 gauge)
- Calipers for tumor measurement
- Anesthetic (e.g., isoflurane)
- · Animal housing under sterile conditions
- 2. Cell Preparation:
- Culture cancer cells in their recommended medium to ~80-90% confluency.
- Harvest cells using standard trypsinization methods.
- Wash the cells with sterile PBS and perform a cell count to determine viability (e.g., using trypan blue exclusion).
- Resuspend the cell pellet in sterile PBS or culture medium at the desired concentration (e.g., 2-10 x 10⁷ cells/mL).
- If using an extracellular matrix, mix the cell suspension with an equal volume of cold Matrigel® or Cultrex BME just prior to injection. Keep the mixture on ice to prevent premature gelling.
- 3. Tumor Cell Implantation:
- Anesthetize the SRG rat using a calibrated vaporizer with isoflurane.
- Shave and sterilize the injection site on the flank of the rat.



- Draw the cell suspension (typically 100-200 μL) into a 1 mL syringe.
- Gently lift the skin and inject the cell suspension subcutaneously into the flank.
- Monitor the animal until it has fully recovered from anesthesia.
- 4. Tumor Growth Monitoring:
- Palpate the injection site regularly to check for tumor formation.
- Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
- Calculate tumor volume using the modified ellipsoid formula: Tumor Volume = (Length x Width²)/2.
- Monitor the body weight and overall health of the animals throughout the study.
- Euthanize animals when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if
 there are signs of excessive weight loss or distress, in accordance with institutional animal
 care and use committee (IACUC) guidelines.

B. Patient-Derived Xenograft (PDX) Protocol

This protocol describes the establishment of tumors from patient tumor tissue.

- 1. Materials:
- SRG rats (6-8 weeks old)
- Fresh human tumor tissue, collected under sterile conditions
- Transport medium (e.g., cell culture medium with antibiotics)
- Surgical instruments (scalpels, forceps)
- Petri dishes
- Anesthetic (e.g., isoflurane)



- · Animal housing under sterile conditions
- 2. Tissue Preparation:
- Obtain fresh tumor tissue from a patient biopsy or surgical resection, following all ethical and institutional guidelines.
- Place the tissue in sterile transport medium on ice and process it as soon as possible.
- In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
- Mince the tumor tissue into small fragments (approximately 2-3 mm³).
- 3. Tissue Implantation:
- Anesthetize the SRG rat as described above.
- Shave and sterilize the implantation site (typically the flank).
- Make a small incision in the skin.
- Using forceps, create a subcutaneous pocket.
- · Place a single tumor fragment into the pocket.
- Close the incision with surgical staples or sutures.
- Monitor the animal until recovery from anesthesia.
- 4. Monitoring and Passaging:
- Monitor the animals for tumor growth as described in the CDX protocol. PDX models may have a longer latency period before tumors become palpable.
- When the primary tumor (P0) reaches the desired size (e.g., 1000-1500 mm³), the animal is euthanized, and the tumor is aseptically excised.
- The excised tumor can be divided for:

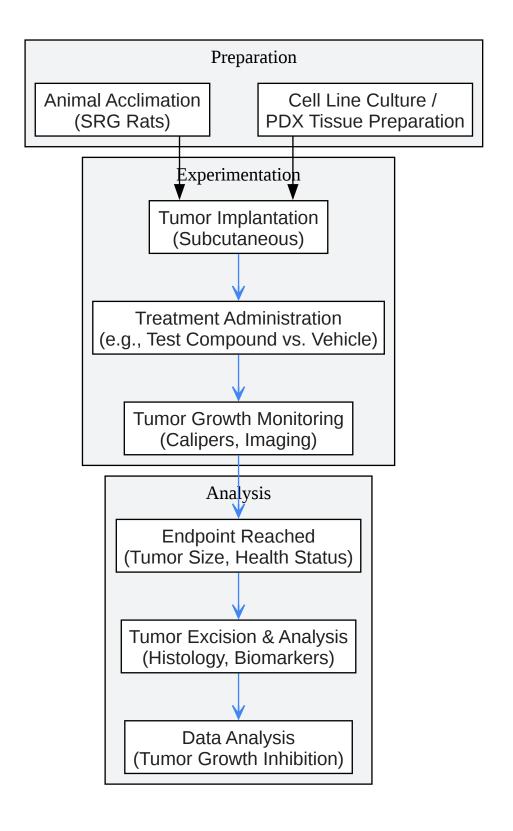


- Passaging: A portion of the tumor is minced and implanted into new host rats to expand the model (P1, P2, etc.).
- o Cryopreservation: Tumor fragments can be cryopreserved for future use.
- Analysis: Portions can be fixed in formalin for histology or snap-frozen for molecular analysis.

III. Visualization of Workflows and Pathways A. Experimental Workflow for Xenograft Studies

The following diagram illustrates the general workflow for conducting a xenograft study in SRG rats.





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Caption: General workflow for a xenograft study in SRG rats.

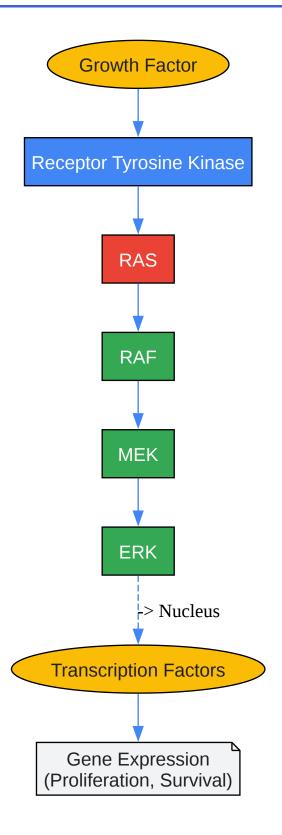




B. Representative Signaling Pathway: RAS/MAPK Pathway

Xenograft models are frequently used to study the efficacy of drugs targeting specific signaling pathways implicated in cancer. The RAS/MAPK pathway is a common target.





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References

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